CID 20843155

描述

The mass spectrum (D) likely reveals molecular fragments indicative of functional groups such as esters, terpenes, or aromatic systems, though specific structural data are absent in the provided evidence.

属性

CAS 编号 |

15587-39-0 |

|---|---|

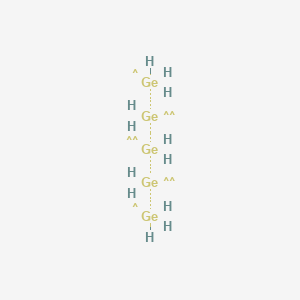

分子式 |

Ge5H12 |

分子量 |

375.2 g/mol |

InChI |

InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |

InChI 键 |

YLAFGLJNWFUJLU-UHFFFAOYSA-N |

SMILES |

[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |

规范 SMILES |

[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

CID 20843155 can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces germanium hydrides, including pentagermane, as part of the product mixture .

Another method involves the reduction of germanium halides with sodium borohydride (NaBH₄) in a suitable solvent. This reaction also yields various germanium hydrides, including pentagermane .

Industrial Production Methods

the methods mentioned above can be adapted for small-scale production in laboratory settings .

化学反应分析

Types of Reactions

CID 20843155 undergoes several types of chemical reactions, including:

Oxidation: CID 20843155 can be oxidized to form germanium oxides.

Reduction: CID 20843155 can be reduced to form lower germanium hydrides or elemental germanium.

Substitution: CID 20843155 can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Oxygen, ozone, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic compounds.

Major Products Formed

Oxidation: Germanium oxides.

Reduction: Lower germanium hydrides, elemental germanium.

Substitution: Various substituted germanium compounds.

科学研究应用

作用机制

The mechanism of action of pentagermane involves its ability to undergo various chemical reactions, as described above. Its reactivity is primarily due to the presence of multiple germanium-hydrogen bonds, which can be broken and reformed under different conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives ()

CID 20843155 may belong to a class of cyclic or polyketide-derived toxins, analogous to oscillatoxin derivatives (e.g., CID 101283546, CID 185389). Key structural differences include:

- Methylation : CID 185389 (30-methyl-oscillatoxin D) features a methyl group absent in CID 101283546 (oscillatoxin D), altering hydrophobicity and bioactivity.

- Side-chain modifications : Oscillatoxin E (CID 156582093) and F (CID 156582092) differ in oxidation states, influencing receptor binding.

Table 1: Structural Comparison of Oscillatoxin Derivatives

| Compound CID | Key Structural Features | Molecular Weight (Da)* | Bioactivity |

|---|---|---|---|

| 101283546 | Cyclic polyketide, no methylation | ~800 | Cytotoxic |

| 185389 | 30-methyl group | ~814 | Enhanced membrane permeabilization |

| 20843155 | Not specified (inferred volatile) | N/A | Potential antimicrobial |

Nrf2 Inhibitors ()

CID 46907796 (AC5000.4136) and ChEMBL entries 1724922/1711746 are Nrf2 inhibitors with distinct pharmacophores. Unlike CID 20843155, these compounds feature:

- Sulfonamide groups : Critical for target engagement.

- Planar aromatic systems : Enhance binding to Keap1, a regulatory protein of Nrf2.

Functional Comparison: Chemical Inducers of Dimerization (CIDs)

CID 20843155 may share functional overlap with photocleavable CIDs like rapamycin derivatives (). Key contrasts include:

Analytical Comparisons: Mass Spectrometry Fragmentation

CID 20843155’s in-source collision-induced dissociation (CID) patterns () can be contrasted with ginsenosides:

- Ginsenoside Rf: Produces fragment ions at m/z 621 [M-H]⁻ and 459 [M-H-162]⁻.

- CID 20843155 : Likely exhibits distinct fragmentation due to differing functional groups (e.g., loss of methyl or acetyl groups).

Notes on Limitations and Contradictions

- Functional overlap : focuses on protein-dimerizing CIDs, while suggests a volatile metabolite, implying divergent applications.

常见问题

Q. What strategies validate novel mechanisms proposed for CID 20843155’s reactivity?

- Methodological Validation :

- Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .

- Compare kinetic data (Arrhenius plots) with computational transition-state simulations .

- Employ in situ spectroscopic monitoring (e.g., Raman) to capture intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。